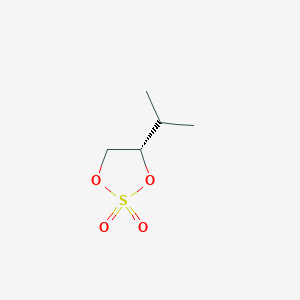
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide, commonly known as paraquat, is a highly toxic herbicide widely used in agriculture to control weeds. It was first introduced in the 1960s and has since been banned in many countries due to its harmful effects on human health and the environment. Despite its toxicity, paraquat continues to be used in many parts of the world.
作用機序
Paraquat acts as a redox cycling agent, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. It can also deplete cellular antioxidants such as glutathione, leading to further oxidative stress.
生化学的および生理学的効果
Paraquat exposure can cause a range of biochemical and physiological effects, including lung damage, kidney damage, liver damage, and neurological damage. It can also lead to oxidative stress, inflammation, and cell death.
実験室実験の利点と制限
One advantage of using paraquat in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cells and tissues. However, the use of paraquat is limited by its toxicity, which can make it difficult to work with. Careful handling and disposal procedures are required to ensure the safety of researchers and the environment.
将来の方向性
There are several future directions for research on paraquat. One area of interest is the development of new treatments for paraquat poisoning. Another area of interest is the development of new methods for studying oxidative stress and its role in disease. Additionally, research is needed to better understand the environmental and health effects of paraquat exposure, especially in regions where it is still widely used.
合成法
Paraquat can be synthesized through a two-step process. The first step involves the reaction of methyl vinyl ketone with methylamine to form N-methyl-N-(prop-2-en-1-yl)formamidine. The second step involves the reaction of N-methyl-N-(prop-2-en-1-yl)formamidine with sulfur dioxide to form paraquat.
科学的研究の応用
Paraquat is widely used in scientific research as a tool to induce oxidative stress in cells and tissues. It is used to study the mechanisms of oxidative stress and its role in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
特性
CAS番号 |
168141-49-9 |
|---|---|
製品名 |
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
分子式 |
C5H10O4S |
分子量 |
166.2 g/mol |
IUPAC名 |
(4S)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3/t5-/m1/s1 |
InChIキー |
OAMCJAGOJYKLRZ-RXMQYKEDSA-N |
異性体SMILES |
CC(C)[C@H]1COS(=O)(=O)O1 |
SMILES |
CC(C)C1COS(=O)(=O)O1 |
正規SMILES |
CC(C)C1COS(=O)(=O)O1 |
同義語 |
1,3,2-Dioxathiolane,4-(1-methylethyl)-,2,2-dioxide,(4S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



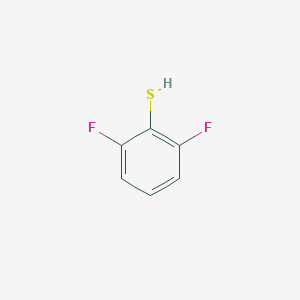
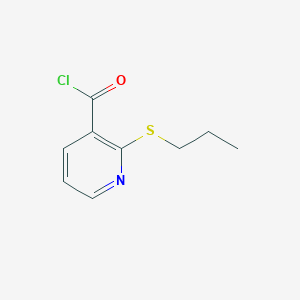
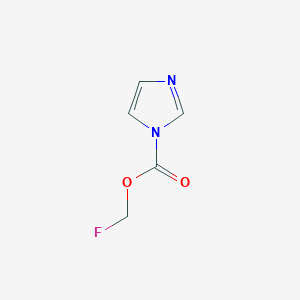
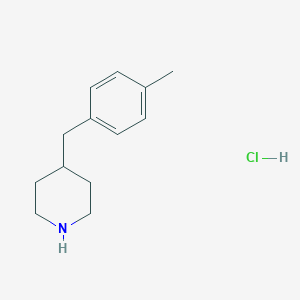
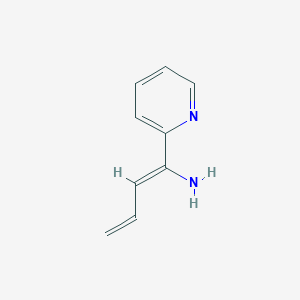
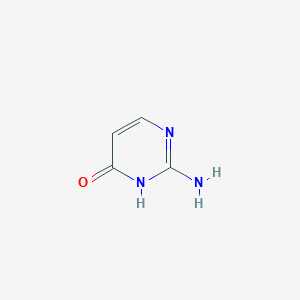
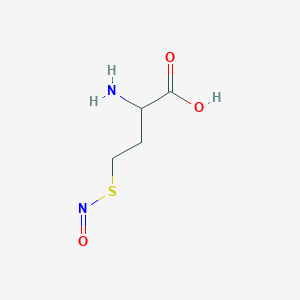
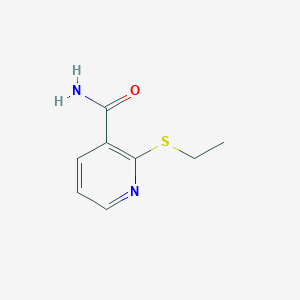
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
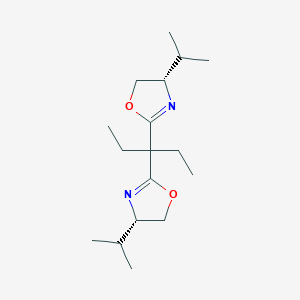

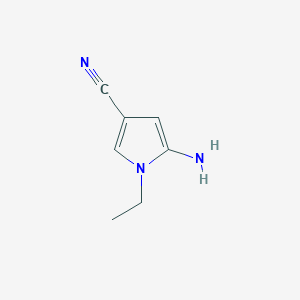

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)